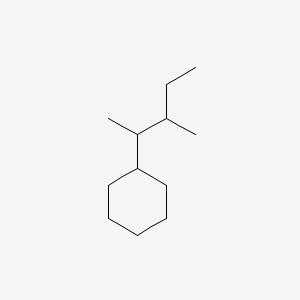
(1,2-Dimethylbutyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Dimethylbutyl)cyclohexane is an organic compound with the molecular formula C12H24 It is a derivative of cyclohexane, where a (1,2-dimethylbutyl) group is attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethylbutyl)cyclohexane typically involves the alkylation of cyclohexane with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with 1,2-dimethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Dimethylbutyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its corresponding alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
(1,2-Dimethylbutyl)cyclohexane has several applications in scientific research, including:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of (1,2-Dimethylbutyl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simple cyclic hydrocarbon with the formula C6H12.
Methylcyclohexane: A derivative of cyclohexane with a methyl group attached.
Ethylcyclohexane: A derivative of cyclohexane with an ethyl group attached.
Uniqueness
(1,2-Dimethylbutyl)cyclohexane is unique due to the presence of the (1,2-dimethylbutyl) group, which imparts distinct structural and chemical properties. This uniqueness makes it valuable for specific research applications and differentiates it from other cyclohexane derivatives.
Propiedades
Fórmula molecular |
C12H24 |
|---|---|
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
3-methylpentan-2-ylcyclohexane |
InChI |
InChI=1S/C12H24/c1-4-10(2)11(3)12-8-6-5-7-9-12/h10-12H,4-9H2,1-3H3 |
Clave InChI |
KRDFMOZMKWQTEB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



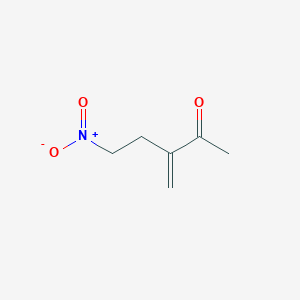
![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)

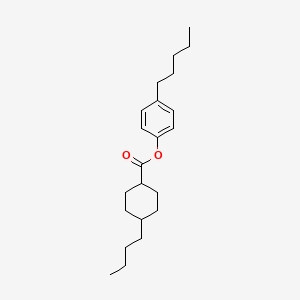

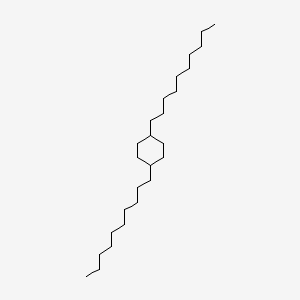

![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)
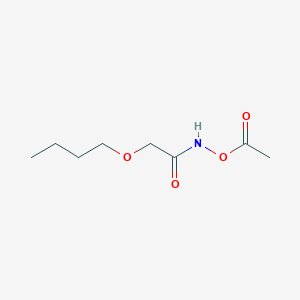
![Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl](/img/structure/B13800399.png)
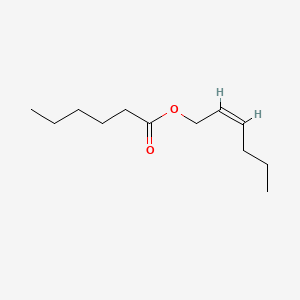

![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)
